CID 171714205

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

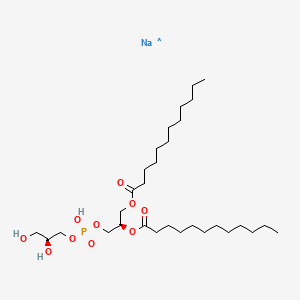

The compound with the identifier “CID 171714205” is known as Sodium Tetrapropylborate. It is an ionic organoboron compound used primarily as a derivatization reagent for chromatography of organometallic pollutants. This compound is a white hygroscopic powder that is stable in aqueous solution but pyrophoric in air. It can be stored as a solution in tetrahydrofuran for multiple weeks .

Preparation Methods

Sodium Tetrapropylborate is synthesized through the propylation of boron trifluoride diethyl etherate with propylmagnesium bromide, yielding tripropylborane. The reaction is as follows:

BF3⋅(C2H5)2O+3C3H7MgBr→B(C3H7)3+3MgBrF+(C2H5)2O

Tripropylborane can then react with propylsodium or with 1-chloropropane and sodium metal to yield Sodium Tetrapropylborate .

Chemical Reactions Analysis

Sodium Tetrapropylborate undergoes several types of chemical reactions, including:

- It can react with organotin, organomercury, and organolead compounds to form propylated derivatives. For example:

Substitution Reactions: R4−n(Sn,Pb)n++n NaB(C3H7)4↔R4−n(Sn,Pb)(C3H7)n+n B(C3H7)3+n Na+

Oxidation and Reduction Reactions: These reactions are less common for Sodium Tetrapropylborate due to its stability in aqueous solutions.

Scientific Research Applications

Sodium Tetrapropylborate is widely used in scientific research, particularly in:

Environmental Chemistry: It is used for the derivatization of organometallic pollutants to make them volatile for gas chromatography.

Analytical Chemistry: It helps in the analysis of organomercury, organolead, and organotin compounds in environmental samples.

Industrial Applications:

Mechanism of Action

The primary mechanism of action for Sodium Tetrapropylborate involves its role as a derivatization reagent. It reacts with organometallic compounds to form propylated derivatives, which are more volatile and can be analyzed using gas chromatography. This reaction helps in the identification and quantification of organometallic pollutants in environmental samples .

Comparison with Similar Compounds

Sodium Tetrapropylborate is unique compared to other similar compounds such as Sodium Tetraphenylborate and Sodium Tetraethylborate due to its specific use in the propylation of organometallic compounds. While Sodium Tetraphenylborate and Sodium Tetraethylborate are used for similar purposes, the propyl groups introduced by Sodium Tetrapropylborate are less common in pollutants, making it more effective for certain analytical applications .

Similar Compounds

- Sodium Tetraphenylborate

- Sodium Tetraethylborate

- Sodium Tetramethylborate

Properties

Molecular Formula |

C30H59NaO10P |

|---|---|

Molecular Weight |

633.7 g/mol |

InChI |

InChI=1S/C30H59O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-29(33)37-25-28(26-39-41(35,36)38-24-27(32)23-31)40-30(34)22-20-18-16-14-12-10-8-6-4-2;/h27-28,31-32H,3-26H2,1-2H3,(H,35,36);/t27-,28+;/m0./s1 |

InChI Key |

GCBAALKUJZFPET-DUZWKJOOSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CCCCCCCCCCC.[Na] |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCC.[Na] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-3,24,28-trihydroxy-21-methoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione](/img/structure/B15136413.png)

![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)

cyclohexa-1,3,5-triene-1-carbonyl]amino]pentanedioic acid](/img/structure/B15136499.png)